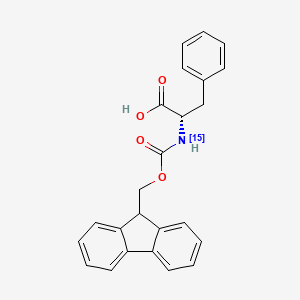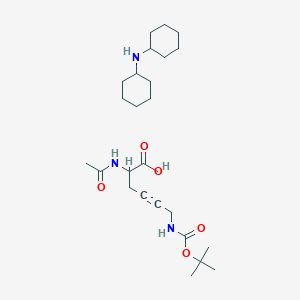
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
Descripción general
Descripción
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, also known as DBCO-alkyne, is a chemical compound that is widely used in scientific research. It is a diazo compound that contains an alkyne functional group, which makes it a valuable tool for bioconjugation and labeling experiments.
Mecanismo De Acción
The mechanism of action of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone involves the copper-catalyzed 1,3-dipolar cycloaddition reaction between the diazo compound and the alkyne. This reaction proceeds via the formation of a copper-acetylide intermediate, which undergoes a rearrangement to form the triazole product. The reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological systems.
Biochemical and Physiological Effects:
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone is a non-toxic compound that does not have any known biochemical or physiological effects. It is used as a labeling reagent and does not interact with biological systems in any significant way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone in lab experiments include its high specificity and efficiency for bioconjugation and labeling, its non-toxic nature, and its compatibility with a wide range of biomolecules. The limitations of using (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone include its sensitivity to light and air, which can cause degradation of the compound, and its relatively high cost compared to other labeling reagents.
Direcciones Futuras
For the use of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone in scientific research include the development of new bioconjugation and labeling strategies, the synthesis of new fluorescent probes and imaging agents, and the exploration of its potential for drug delivery applications. Other future directions include the optimization of the synthesis method to improve yield and purity, and the investigation of its potential for use in clinical applications.
Aplicaciones Científicas De Investigación
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone is widely used in scientific research as a bioconjugation and labeling reagent. It can react with azide-functionalized biomolecules, such as proteins, nucleic acids, and carbohydrates, via a copper-catalyzed click chemistry reaction. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological systems. (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone can also be used for the synthesis of fluorescent probes, imaging agents, and drug delivery systems.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


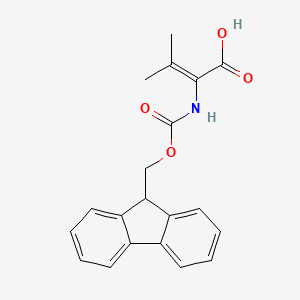
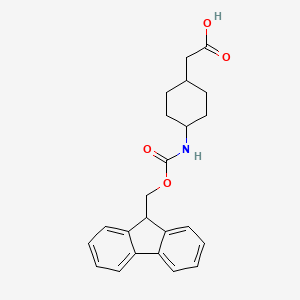
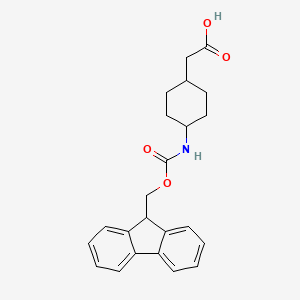

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
